REACTION_CXSMILES
|
[CH3:1][N:2]([CH:4]=[N:5][C:6]1[NH:7][C:8](=O)[C:9]2[NH:10][CH:11]=[N:12][C:13]=2[N:14]=1)[CH3:3].CN(C)C1C=CC=CC=1.P(Cl)(Cl)([Cl:27])=O.C(=O)([O-])O.[Na+]>>[CH3:1][N:2]([CH:4]=[N:5][C:6]1[N:14]=[C:13]2[C:9]([NH:10][CH:11]=[N:12]2)=[C:8]([Cl:27])[N:7]=1)[CH3:3] |f:3.4|
|
Name
|
N-dimethylaminomethyleneguanine
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=NC=1NC(C=2NC=NC2N1)=O
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
38.3 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
126 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 80° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
The precipitating crystal was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 50 ml of water, subsequently with 50 ml of methanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.08 mol | |
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C=NC1=NC(=C2NC=NC2=N1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |